Butyl 4-(4-chloro-2-methylphenoxy)butyrate
Description
Structure
2D Structure
Properties
CAS No. |
92699-90-6 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
butyl 4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-9-19-15(17)6-5-10-18-14-8-7-13(16)11-12(14)2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
KOXLMFVJUQQBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Synthetic Routes and Chemical Modification Research of Butyl 4 4 Chloro 2 Methylphenoxy Butyrate
Established Synthetic Pathways for Butyl 4-(4-chloro-2-methylphenoxy)butyrate
The most conventional and well-established method for the synthesis of this compound is the Fischer-Speier esterification. isites.infoathabascau.ca This acid-catalyzed reaction involves the direct esterification of 4-(4-chloro-2-methylphenoxy)butanoic acid (also known as MCPB) with butanol. athabascau.cayoutube.com
The general reaction is as follows:
Reactants: 4-(4-chloro-2-methylphenoxy)butanoic acid and butanol. athabascau.ca
Catalyst: A strong acid, such as sulfuric acid or hydrochloric acid, is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. athabascau.cayoutube.com
Reaction Conditions: The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (butanol) is often used. athabascau.camasterorganicchemistry.com The removal of water as it is formed also helps to increase the yield of the final product. athabascau.ca The reaction is typically carried out under reflux conditions. isites.info
The synthesis of the precursor, 4-(4-chloro-2-methylphenoxy)butanoic acid, is a critical preceding step. This is often achieved through the reaction of 4-chloro-o-cresol with a lactone in a strongly alkaline medium. nih.gov
Exploration of Novel Synthetic Methodologies
While Fischer-Speier esterification remains a common approach, research into alternative and potentially more efficient synthetic methods is ongoing. These novel methodologies often focus on milder reaction conditions, improved yields, and the use of more environmentally benign catalysts.
One area of exploration is the use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15, to replace traditional mineral acids. isites.info These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. isites.info
Another approach involves the activation of the carboxylic acid in a two-step process. This can include the initial conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with butanol. commonorganicchemistry.com This method avoids the equilibrium limitations of Fischer esterification.
More advanced one-pot syntheses are also being investigated for the production of various esters. For instance, methods using chlorosulfonyl isocyanate in the presence of trifluoroacetic acid have been reported for the synthesis of β-keto esters from carboxylic acids under mild conditions, which could potentially be adapted for the synthesis of phenoxyalkanoate esters. researchgate.net
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
To understand how the chemical structure of this compound influences its biological activity, researchers synthesize and test a variety of analogs. These studies typically involve systematic modifications to different parts of the molecule.
The length and structure of the alkyl ester chain can have a significant impact on the compound's activity. Research on related compounds has shown that varying the alkyl chain length can influence receptor binding affinity. For some biologically active molecules, an optimal chain length exists for maximum efficacy. For example, in a study on cannabimimetic indoles, high affinity binding to receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain beyond this optimum often leads to a decrease in activity. nih.gov
Table 1: Hypothetical Influence of Butyrate (B1204436) Chain Modification on Activity
| Modification of Butyrate Chain | Predicted Effect on Activity | Rationale |
| Shortening the chain (e.g., methyl, ethyl) | Potentially reduced activity | May not provide optimal interaction with the target site. |
| Lengthening the chain (e.g., pentyl, hexyl) | Activity may increase up to a point, then decrease | An optimal length for hydrophobic interactions may exist. nih.gov |
| Branching of the chain (e.g., isobutyl) | Could increase or decrease activity | Steric hindrance may affect binding, or it could lead to a more favorable conformation. |
The nature and position of substituents on the phenoxy ring are critical determinants of activity. The existing 4-chloro and 2-methyl groups in the parent compound are known to be important. SAR studies on other phenoxy herbicides have demonstrated that the type of halogen and its position can significantly alter phytotoxicity. nih.gov For instance, the introduction of different halogens or other functional groups at various positions on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov
Table 2: Hypothetical Substituent Effects on the Phenoxy Ring
| Ring Position | Substituent | Predicted Effect on Activity | Rationale |
| 4 | -Cl (existing) | Contributes to activity | The electron-withdrawing nature and size of chlorine are likely important for target interaction. |
| 4 | -F, -Br | Altered activity | Different halogens would change the electronic and steric profile of the molecule. nih.gov |
| 2 | -CH₃ (existing) | Contributes to activity | The methyl group influences the conformation and electronic environment of the ring. |
| 5, 6 | -NO₂, -CF₃ | Potentially altered activity | Introduction of strong electron-withdrawing groups could significantly impact biological interactions. |
For many biologically active phenoxyalkanoic acids, chirality plays a crucial role, with one enantiomer often being significantly more active than the other. dss.go.thoup.com For phenoxypropionic acid herbicides, it is typically the (R)-enantiomer that possesses the herbicidal activity. dss.go.th Although this compound itself is achiral, the introduction of a chiral center, for example by modifying the butyrate chain to a 2-butyrate, would result in enantiomers.
In such cases, it would be expected that the biological activity would be enantioselective. The preferential degradation of one enantiomer over the other has been observed for chiral phenoxyalkanoic herbicides in environmental systems. nih.gov This highlights the importance of stereochemistry in the design and evaluation of analogs. Research on other chiral herbicides has shown that the absolute configuration at a stereocenter can have a profound effect on biological activity. fao.org
Mechanistic Investigations of Butyl 4 4 Chloro 2 Methylphenoxy Butyrate Herbicidal Action
Phytohormonal Mimicry and Auxin-Like Activity
Butyl 4-(4-chloro-2-methylphenoxy)butyrate is a member of the phenoxyalkanoic acid class of herbicides. usda.govnih.gov It functions as a pro-herbicide, meaning it is not herbicidally active itself but is converted into an active form within the target plant. usda.gov The initial step in its activation is the hydrolysis of the butyl ester to form 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). nih.gov In susceptible broadleaf weeds, MCPB undergoes a process called β-oxidation, which removes two carbons from the butyric acid side chain to yield the highly active herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA). usda.govusda.gov
MCPA is a synthetic auxin, a chemical that mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA). mdpi.comnih.gov Like IAA, MCPA disrupts normal plant growth processes by binding to auxin receptors. nih.gov However, unlike natural auxins, which are tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like MCPA are not easily broken down. nih.gov This leads to an uncontrolled and lethal accumulation of auxin effects. mdpi.com The herbicidal action results from the overstimulation of auxin-regulated genes, leading to abnormal and unsustainable growth, including epinasty (twisting of stems and petioles), leaf curling, and ultimately, plant death. mdpi.com
The selectivity of this compound is largely dependent on the differential ability of plants to perform β-oxidation. Many tolerant crops, particularly grasses, lack the enzymes necessary to efficiently convert MCPB to the highly phytotoxic MCPA. usda.gov In contrast, many broadleaf weeds readily carry out this conversion, leading to the accumulation of lethal MCPA concentrations. usda.gov
Molecular Targets and Receptor Binding Studies in Target Plants
The primary molecular targets of the active metabolite of this compound, MCPA, are auxin-binding proteins (ABPs). nih.govnih.gov These proteins are key components of the auxin signaling pathway. Research on auxin herbicides has identified the Transport Inhibitor Response 1 (TIR1)/Auxin F-Box (AFB) family of proteins as the primary auxin receptors. nih.gov
When a synthetic auxin like MCPA binds to a TIR1/AFB receptor, it stabilizes the interaction between the receptor and a co-receptor protein from the Aux/IAA family of transcriptional repressors. nih.gov This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The degradation of the Aux/IAA repressor frees up Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. biorxiv.org This cascade of gene activation leads to the downstream physiological effects characteristic of auxin herbicide toxicity. biorxiv.org
While specific receptor binding studies for this compound or its intermediate, MCPB, are not extensively documented, the well-established mechanism of MCPA provides a strong model for its action. The affinity of different synthetic auxins for various TIR1/AFB receptors can vary, which may contribute to differences in their herbicidal efficacy and weed control spectrum. nih.gov For example, studies with Arabidopsis have shown that certain pyridine-carboxylate auxins have a strong selectivity for the AFB5 receptor. nih.gov It is the binding of the ultimate active compound, MCPA, to these receptors that initiates the herbicidal cascade.
Cellular and Subcellular Responses to this compound Exposure
The auxin-like activity of MCPA, the active metabolite of this compound, induces a range of disruptive cellular and subcellular responses in susceptible plants. These responses are a direct consequence of the hormonal imbalance caused by the persistent activation of auxin signaling pathways.
One of the primary cellular effects is the uncontrolled and disorganized cell division and elongation, particularly in the meristematic tissues of the plant. usda.gov This leads to the characteristic symptoms of phenoxy herbicide damage, such as twisting and bending of stems and petioles, and abnormal leaf development. mdpi.com
At the subcellular level, exposure to phenoxy herbicides can lead to significant alterations in the plant cell wall. Studies have shown that these herbicides can affect the mechanical properties of the cell wall, leading to changes in its extensibility. nih.govpsu.edu This is a critical aspect of plant growth, as cell expansion is dependent on the controlled loosening and synthesis of the cell wall. psu.edu The uncontrolled growth stimulated by synthetic auxins can lead to a disruption of this process, contributing to the observed morphological deformities.
Furthermore, phenoxy herbicides can impact cell membrane permeability. researchgate.net Increased leakage of electrolytes from plant cells has been observed following treatment with some of these herbicides, indicating damage to the cell membranes. researchgate.net This disruption of membrane integrity can lead to a loss of cellular compartmentalization and ultimately contribute to cell death. The subcellular localization of the active herbicide within different compartments of the plant cell, such as the nucleus, cytoplasm, and endoplasmic reticulum, is crucial for its interaction with auxin receptors and the initiation of these downstream cellular events. mdpi.comcroppal.org
Gene Expression and Proteomic Profiling in Susceptible Plant Species
The herbicidal action of this compound, through its active metabolite MCPA, is fundamentally driven by widespread changes in gene expression. biorxiv.orgnih.gov As a synthetic auxin, MCPA hijacks the plant's natural auxin signaling pathway, leading to the upregulation or downregulation of a large number of genes. biorxiv.orgnih.gov
Transcriptomic studies on plants treated with other auxin-mimicking herbicides, such as 2,4-D and picloram, have revealed significant changes in the expression of genes involved in several key biological processes. nih.govfrontiersin.org These include:
Hormone signaling: Upregulation of genes in the auxin response pathway, including those encoding for GH3 proteins (which conjugate amino acids to auxins) and auxin efflux carriers. nih.gov
Cell growth and division: Altered expression of genes related to cell cycle control and cell wall modification.
Stress response: Induction of genes typically associated with abiotic and biotic stress responses. usda.govusda.gov
Metabolism: Changes in the expression of genes involved in primary and secondary metabolism. frontiersin.org
While specific transcriptomic data for this compound or MCPB is limited, the known conversion to MCPA allows for inferences based on studies of other phenoxy herbicides. For example, a study on a 2,4-D-tolerant cotton line showed differential expression of genes associated with herbicide metabolism, such as flavin monooxygenases and cytochrome P450s, when compared to susceptible lines. frontiersin.org
Proteomic analyses, which investigate changes in the entire protein complement of an organism, also provide valuable insights into the herbicidal mode of action. nih.govnih.gov Studies on plants treated with various herbicides have shown alterations in the abundance of proteins involved in:
Photosynthesis: Downregulation of proteins related to the light-harvesting complex and carbon fixation.
Energy metabolism: Changes in proteins associated with glycolysis, the TCA cycle, and ATP synthesis. mdpi.com
Protein synthesis and degradation: Upregulation of proteins involved in protein folding (heat shock proteins) and the ubiquitin-proteasome pathway. mdpi.com
Antioxidant defense: Increased levels of enzymes that scavenge reactive oxygen species (ROS), which are often produced as a secondary effect of herbicide-induced stress. mdpi.com
The table below summarizes the classes of genes and proteins generally affected by auxin-mimicking herbicides, which are expected to be similarly impacted by the active form of this compound.
| Biological Process | Examples of Affected Genes/Proteins | Expected Change in Susceptible Plants |
| Auxin Signaling | TIR1/AFB receptors, Aux/IAA repressors, ARF transcription factors, GH3 enzymes | Upregulation of response pathway |
| Cell Growth | Cyclins, Expansins, Xyloglucan endotransglucosylases | Dysregulation |
| Herbicide Metabolism | Cytochrome P450s, Glutathione S-transferases | Upregulation (in tolerant species) |
| Stress Response | Heat shock proteins, Pathogenesis-related (PR) proteins | Upregulation |
| Photosynthesis | RuBisCO, Photosystem II proteins | Downregulation |
Comparative Studies with Other Phenoxyacetic Acid Herbicides
The herbicidal properties of this compound and its active forms, MCPB and MCPA, are best understood in comparison to other herbicides within the phenoxyacetic acid family, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid). usda.govnih.gov
A key distinguishing feature is the mechanism of selectivity. Like this compound, 2,4-DB is also a pro-herbicide that is converted to the active form, 2,4-D, through β-oxidation in susceptible plants. usda.gov This bioactivation is a critical factor in the selective control of broadleaf weeds in certain legume crops, which have a limited capacity for this conversion. In contrast, herbicides like MCPA and 2,4-D are directly active as phenoxyacetic acids. mdpi.com
The herbicidal efficacy can also differ between these compounds. For instance, in some studies, MCPB has been observed to inhibit growth, respiration, and phosphate (B84403) uptake to a greater degree than MCPA in certain microalgae, which was attributed to more efficient absorption of MCPB. frontiersin.org However, in higher plants, the ultimate toxicity is generally dependent on the conversion to the corresponding acetic acid derivative.
The table below provides a comparison of key features of this compound/MCPB and other related phenoxy herbicides.
| Herbicide | Chemical Class | Active Form | Primary Mode of Action | Key Comparative Feature |
| This compound | Phenoxybutyrate Ester | MCPA | Synthetic Auxin | Pro-herbicide, activated by hydrolysis and β-oxidation. |
| MCPB | Phenoxybutyric Acid | MCPA | Synthetic Auxin | Intermediate in the activation of its esters; selectivity based on β-oxidation. nih.gov |
| MCPA | Phenoxyacetic Acid | MCPA | Synthetic Auxin | Directly active synthetic auxin. mdpi.com |
| 2,4-D | Phenoxyacetic Acid | 2,4-D | Synthetic Auxin | Widely used, directly active synthetic auxin. ucanr.edu |
| 2,4-DB | Phenoxybutyric Acid | 2,4-D | Synthetic Auxin | Pro-herbicide for 2,4-D, offering selectivity in certain crops. usda.gov |
These comparative studies highlight the subtle but important differences in chemical structure, metabolism, and biological activity that determine the specific applications and weed control spectrum of each phenoxy herbicide. The development of pro-herbicides like this compound represents a strategy to enhance crop selectivity by exploiting the metabolic differences between crops and weeds.
Environmental Dynamics and Ecotoxicological Implications of Butyl 4 4 Chloro 2 Methylphenoxy Butyrate
Environmental Distribution and Transport Mechanisms
The movement and partitioning of a pesticide in the environment are critical to understanding its potential exposure pathways and impacts. For Butyl 4-(4-chloro-2-methylphenoxy)butyrate, these dynamics are largely dictated by the properties of its hydrolysis product, MCPB acid.
The interaction of a pesticide with soil particles determines its mobility and availability for transport or degradation. This relationship is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For MCPB, the reported Koc value is 780, which suggests it is expected to have low mobility in soil. nih.gov The binding of MCPB to soil is influenced by soil properties such as organic matter content and pH. As a weak acid with a pKa of 4.84, MCPB will exist primarily in its anionic form in most moist soils. nih.gov This anionic nature generally leads to weaker adsorption to negatively charged soil colloids, such as clay and organic matter, compared to neutral or cationic compounds. However, the reported Koc indicates some degree of sorption, which can limit its movement through the soil profile.
Table 1: Soil Mobility Classification for MCPB based on Koc Value
| Koc Value (mL/g) | McCall Mobility Class | FAO Mobility Class |
| 780 | Low to Medium | Moderately Mobile |
Classification based on McCall, et al. and FAO schemes. chemsafetypro.com
The potential for a pesticide to move from the application site into ground and surface water is a significant environmental concern. Due to its physicochemical properties, including its acidic nature and relatively low sorption to soil, MCPB is considered prone to leach and run off. epa.govepa.gov The mobility of MCPB in soil, classified as moderately mobile, indicates a potential for it to be transported with soil water. agropages.com Leaching is the downward movement of the compound through the soil profile, potentially contaminating groundwater. Runoff occurs when the compound is transported over the soil surface with rainwater, potentially entering surface water bodies like streams and rivers. The extent of leaching and runoff is dependent on various factors, including soil type, rainfall intensity and frequency, and agricultural practices.
Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and disperses into the atmosphere. The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant. While specific data for this compound is scarce, esters are typically more volatile than their parent acids. However, this compound is expected to hydrolyze rapidly in the environment to MCPB acid. nih.gov MCPB acid has a very low vapor pressure, measured at 0.053 mPa (4.3 x 10⁻⁷ mm Hg) at 20°C, indicating that it is not volatile. nih.govherts.ac.uk Therefore, while some initial volatilization of the butyl ester from plant or soil surfaces may occur shortly after application, the rapid hydrolysis to the non-volatile MCPB means that atmospheric dispersion is not a significant transport mechanism. epa.govwikipedia.org
Table 2: Physicochemical Properties of MCPB Relevant to Environmental Transport
| Property | Value | Source |
| Vapor Pressure | 0.053 mPa @ 20°C | herts.ac.uk |
| Henry's Law Constant | 9.4 x 10⁻⁵ Pa m³ mol⁻¹ @ 25°C | herts.ac.uk |
| Water Solubility | 48 mg/L @ 25°C | nih.gov |
| pKa | 4.84 | nih.govagropages.com |
Biotransformation and Biodegradation Pathways in Environmental Matrices
The persistence of this compound in the environment is largely determined by the rate of its transformation into other chemical forms through biological and chemical processes.
The primary mechanism for the dissipation of MCPB in the environment is microbial degradation. In soil, the breakdown of phenoxyalkanoic acids is rapid, with reported half-lives for MCPB being around 6 to less than 7 days under favorable laboratory conditions (20°C and 85% field capacity moisture). researchgate.net The degradation process involves several steps. In susceptible plants and soil, MCPB undergoes β-oxidation of the side chain to form the herbicidally active 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA). nih.govagropages.com This is a critical activation step. Subsequently, MCPA is further degraded by soil microorganisms. The pathway involves the cleavage of the ether linkage to produce 4-chloro-2-methylphenol (B52076), followed by hydroxylation of the aromatic ring and eventual ring opening. agropages.com A variety of soil bacteria, such as Stenotrophomonas maltophilia, have been shown to be capable of degrading phenoxyalkanoic acids like MCPB, using them as a source of carbon and energy. nih.gov The degradation rate is influenced by soil type, moisture, temperature, and the abundance of competent microbial populations. researchgate.net
Chemical and photochemical processes also contribute to the transformation of this compound.
Chemical Hydrolysis: The most significant initial chemical reaction for this compound in aqueous environments is the hydrolysis of the ester linkage. This reaction yields butanol and the MCPB anion. nih.gov The rate of ester hydrolysis is dependent on pH and temperature, generally increasing in alkaline conditions. nih.govchemrxiv.org Studies on phenoxy acid esters show they are susceptible to hydrolysis, which generates the acid form of the herbicide. nih.gov Once formed, the MCPB acid itself is chemically very stable to hydrolysis at environmental pH ranges (pH 5-9). agropages.com
Photolysis: Photolysis, or degradation by sunlight, can also play a role in the breakdown of these compounds. While the solid form of MCPB is stable to sunlight, solutions of the compound can degrade when exposed to light, with a reported half-life of 2.2 days under laboratory conditions. agropages.com This suggests that in sunlit surface waters, photolytic degradation could be a relevant dissipation pathway for the MCPB formed from the hydrolysis of the butyl ester.
Metabolite Identification and Persistence
Upon introduction into the environment, this compound is expected to hydrolyze, cleaving the butyl ester group to form its parent acid, MCPB. The environmental behavior is then dictated by the fate of MCPB and its metabolites.
Within susceptible plants and soil microbial communities, MCPB undergoes β-oxidation, which converts it to the more phytotoxic compound, MCPA. nih.gov This conversion is a critical step in its herbicidal activity. The primary degradation pathway for MCPA involves the cleavage of the ether linkage, which is initiated by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene in soil bacteria. wikipedia.orgepa.gov This process yields the main metabolite, 4-chloro-2-methylphenol (MCP). wikipedia.orgepa.gov An alternative, minor pathway involves the hydroxylation of the methyl group to produce cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org
The persistence of these compounds in the environment is variable and dependent on several factors. MCPA's half-life in soil can range from approximately 14 to 60 days. wikipedia.orgorst.edu Environmental conditions such as soil type, moisture, organic matter content, and temperature significantly influence the rate of degradation. ineris.fr For instance, degradation is slower in air-dried soils compared to moist conditions and does not occur at freezing temperatures. nih.gov In aquatic environments, MCPA is relatively stable to photolysis but is susceptible to rapid microbial degradation, with a half-life that can range from a few days to several weeks. orst.eduarviatechnology.com
| Compound/Metabolite | Degradation Pathway | Primary Metabolite(s) | Environmental Half-Life |
| This compound | Hydrolysis | 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | Transient |
| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | β-oxidation | 2-methyl-4-chlorophenoxyacetic acid (MCPA) | Varies |
| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | Ether linkage cleavage, Hydroxylation | 4-chloro-2-methylphenol (MCP), Cloxyfonac | Soil: 14-60 days; Water: Varies (days to weeks) |
Ecotoxicological Assessment in Non-Target Organisms
The ecotoxicological effects of this compound are primarily attributable to its active metabolites, MCPB and MCPA. The ester forms of phenoxy herbicides are often more acutely toxic to aquatic organisms than their corresponding acid or salt forms. nih.gov
Aquatic Organism Responses (e.g., fish, invertebrates)
MCPA and its derivatives exhibit a range of toxicities to aquatic life. Generally, MCPA is considered most toxic to aquatic plants and algae, slightly toxic to freshwater fish, and relatively non-toxic to aquatic invertebrates. nih.gov However, toxicity varies significantly with the specific formulation and species. The ester forms of MCPA, such as the 2-ethylhexyl ester (2-EHE), are typically more toxic to both fish and invertebrates than the acid or salt forms. wikipedia.orgnih.gov
Studies on fish have reported a wide range of acute toxicity values. For rainbow trout (Oncorhynchus mykiss), 96-hour LC50 (lethal concentration for 50% of the population) values range from 3.6 to 748 mg/L, depending on the life stage and MCPA formulation. wikipedia.org Exposure to MCPA sodium salt (MCPA-Na) has been shown to induce developmental toxicity in common carp (B13450389) (Cyprinus carpio) embryos, causing morphological changes such as pericardial edema and tail and spine deformations. nih.gov
For aquatic invertebrates, the 48-hour EC50 (effective concentration for 50% of the population) for impaired motility in Daphnia magna is reported to be greater than 230 mg/L for the dimethylamine (B145610) (DMA) salt, but significantly lower at 0.28 mg/L for the 2-EHE form. wikipedia.org
| Organism | Compound/Form | Endpoint | Value (µg/L) | Reference |
| Lepomis macrochirus (Bluegill) | MCPA | 2-day LC50 | 1,500 | nih.gov |
| Oncorhynchus mykiss (Rainbow trout) | MCPA | 4-day LC50 | 3,200 - 1,647,000 | nih.gov |
| Navicula pelliculosa (Diatom) | MCPA | 5-day NOEC (growth) | 7.7 | nih.gov |
| Daphnia magna (Water flea) | MCPA (2-EHE) | 48-hour EC50 (motility) | 280 | wikipedia.org |
| Daphnia magna (Water flea) | MCPA (DMA salt) | 48-hour EC50 (motility) | >230,000 | wikipedia.org |
Terrestrial Non-Target Plant Impacts
As a phenoxy herbicide, the active metabolite MCPA mimics the action of natural plant growth hormones called auxins. ineris.frnih.gov This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in death. MCPA is selective, primarily affecting broadleaf plants (dicotyledons), while monocotyledonous plants like cereals and grasses are more tolerant. nih.gov
In non-target susceptible plants, exposure can lead to characteristic symptoms of auxin-type herbicide injury, including malformed leaves, stem twisting (epinasty), and abnormal root development. ineris.fr Research has demonstrated that MCPA can induce the abnormal growth of lateral roots in tomato seedlings, a non-target crop plant. wikipedia.org
Soil Microbial Community Dynamics
The degradation of this compound's metabolites, MCPB and MCPA, in soil is predominantly a biological process driven by microorganisms. orst.eduplos.org The presence of the tfdA gene is crucial for the initial breakdown of MCPA. epa.govmontereybayaquarium.org
However, the dynamics can be complex. The degradation potential of the soil microbial community is not static and can shift during the degradation period, with different populations of tfdA-containing bacteria becoming dominant over time. epa.gov Furthermore, the co-application of other pesticides, such as certain fungicide mixtures, can retard the degradation of MCPA in soil, increasing its persistence. capemaywhalewatch.com
Bioaccumulation and Biomagnification Potential in Ecological Food Chains
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.orgmontereybayaquarium.org
For MCPB and its metabolite MCPA, the potential for bioaccumulation is considered low. wikipedia.org The bioconcentration factor (BCF), which measures the accumulation of a water-borne chemical in an organism, is a key indicator. A BCF value of less than 1,000 is generally not considered to be bioaccumulative. sourcetotap.eu Studies and models have consistently shown low BCF values for these compounds. For MCPB, the BCF is estimated to be low, and the compound is not considered likely to bioconcentrate. nih.govepa.govwikipedia.org For MCPA, a BCF of 1 was determined for trout, and values of less than 1 were measured in fish and snails in a model aquatic ecosystem. nih.gov
Given the low potential for bioaccumulation in individual organisms, the risk of biomagnification through the food chain is also considered to be low. arviatechnology.comsourcetotap.eu While the persistence of MCPA in water can extend from days to weeks, its low BCF suggests that it does not significantly build up in the tissues of aquatic organisms, and therefore is not passed up the food chain in increasing concentrations. arviatechnology.com
Analytical Chemistry Methodologies for Butyl 4 4 Chloro 2 Methylphenoxy Butyrate Quantification and Detection
Sample Preparation Techniques for Diverse Environmental Matrices (Soil, Water, Plant Tissue)
The accurate quantification of Butyl 4-(4-chloro-2-methylphenoxy)butyrate hinges on meticulous sample preparation to isolate the analyte from complex matrices such as soil, water, and plant tissue. The choice of extraction and clean-up method is critical to minimize matrix interference and enhance analytical sensitivity.
For soil samples , a common approach involves solvent extraction. A representative soil sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) and then extracted with an organic solvent. A combination of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) is frequently employed. To improve extraction efficiency, techniques such as sonication or accelerated solvent extraction (ASE) can be utilized. The resulting extract is then concentrated and subjected to a clean-up step, often using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove polar interferences.
Water sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, the water sample is acidified and then extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate. SPE is generally preferred due to its lower solvent consumption and higher sample throughput. For phenoxy herbicide esters, C18 or polymeric sorbents are commonly used. The water sample is passed through the conditioned SPE cartridge, after which the analyte is eluted with a small volume of an organic solvent.
The analysis of plant tissue requires more rigorous extraction and clean-up procedures due to the complexity of the matrix, which is rich in pigments, lipids, and other organic molecules. A widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique involves an initial extraction with acetonitrile (B52724) followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) clean-up step, using a combination of sorbents like primary secondary amine (PSA) and C18, is performed to remove interfering compounds. It is important to note that many methods for phenoxy herbicide analysis in plant tissues include an alkaline hydrolysis step to convert the esters to the parent acid (MCPB) before analysis. However, for the direct analysis of the butyl ester, this step would be omitted.
| Matrix | Sample Preparation Technique | Key Parameters |
| Soil | Solvent Extraction followed by SPE | Extraction with acetone/hexane; Clean-up with silica or Florisil SPE cartridge. |
| Water | Solid-Phase Extraction (SPE) | C18 or polymeric sorbent; Elution with methanol (B129727) or ethyl acetate. |
| Plant Tissue | QuEChERS (modified) | Extraction with acetonitrile; d-SPE clean-up with PSA and C18. |
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of this compound from other components in the sample extract prior to its detection. Both gas chromatography and liquid chromatography are viable techniques.
Gas Chromatography (GC) Applications
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The ester form of the herbicide is sufficiently volatile for direct GC analysis without the need for derivatization, which is often required for its parent acid, MCPB.
The separation is typically achieved using a capillary column with a non-polar or medium-polarity stationary phase. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). The temperature program is optimized to ensure good resolution from other co-extracted compounds.
| GC Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 60-80°C, ramped to 280-300°C |
Liquid Chromatography (LC) Applications
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer an alternative to GC, particularly for analytes that may be thermally labile. Reversed-phase chromatography is the most common mode for the separation of phenoxy herbicide esters.
A C18 column is the standard choice for the stationary phase. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution program, where the proportion of the organic solvent is increased during the run, is generally employed to achieve efficient separation of a wide range of compounds.
| LC Parameter | Typical Value/Condition |
| Column | C18, 100-150 mm x 2.1-4.6 mm ID, <5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Gradient Program | Linear gradient from low to high percentage of organic modifier |
Spectrometric Detection Methods
Spectrometric detectors coupled with chromatographic systems provide the high selectivity and sensitivity required for the trace-level quantification of this compound.
Mass Spectrometry (MS) Coupled Techniques (GC-MS, LC-MS/MS)
Mass spectrometry is the most powerful detection technique for the unambiguous identification and quantification of pesticides.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique. In electron ionization (EI) mode, this compound will produce a characteristic fragmentation pattern that can be used for its identification. For quantification, selected ion monitoring (SIM) is employed, where the instrument is set to monitor specific fragment ions of the target analyte, thereby increasing sensitivity and reducing the impact of matrix interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for many pesticide residue analyses due to its high sensitivity and selectivity. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of phenoxy herbicide esters. In tandem mass spectrometry, a precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification.
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| GC-MS | Electron Ionization (EI) | Molecular ion and characteristic fragments | (Specific fragments would be determined from the mass spectrum) |
| LC-MS/MS | Electrospray (ESI+) | [M+H]+ | (Specific product ions would be determined via infusion and fragmentation experiments) |
Spectrophotometric Approaches
UV-Vis spectrophotometry can be used for the determination of phenoxy herbicides. These compounds exhibit absorption maxima in the ultraviolet region of the electromagnetic spectrum. However, spectrophotometric methods generally lack the selectivity required for the analysis of complex environmental samples. Co-extracted substances that absorb at similar wavelengths can cause significant interference. Therefore, while spectrophotometry can be a useful tool for the analysis of relatively clean samples or for screening purposes, it is not typically employed for the trace-level quantification of this compound in environmental matrices. When used, it is often coupled with a chromatographic separation to enhance selectivity.
Validation and Interlaboratory Studies of Analytical Methods
The validation of analytical methods is a critical process to ensure that the chosen methodology is fit for its intended purpose, providing reliable, reproducible, and accurate results. unodc.org For this compound, as with other agrochemicals, this process is meticulously documented and often involves independent laboratory validation (ILV) to demonstrate the method's robustness and transferability. epa.gov
Method validation encompasses the evaluation of several key performance parameters, as outlined by international guidelines. unodc.orgikev.org These parameters ensure the method's suitability for the analysis of this compound in various matrices, such as soil and water.
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. | Mean recoveries between 70-120%. epa.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the Relative Standard Deviation (RSD). | RSD ≤20%. epa.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. unodc.org | No significant interference at the retention time of the analyte. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | For soil analysis of related compounds, an LOQ of 0.01 mg/kg has been reported. epa.gov |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like mobile phase composition or temperature. |
An example of a validated method for phenoxy acids, including the related compound MCPB, in soil involves extraction, cleanup, and subsequent analysis by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). epa.gov In one such study, mean recoveries and relative standard deviations were within the acceptable limits of 70-120% and ≤20%, respectively, at fortification levels of 0.01 mg/kg and 0.1 mg/kg. epa.gov
Interlaboratory Studies:
To further establish the reproducibility of an analytical method, interlaboratory studies (also known as collaborative trials or proficiency tests) are conducted. These studies involve multiple laboratories analyzing the same sample to assess the level of agreement between their results. norman-network.net Organizations like the NORMAN network facilitate such trials for a wide range of environmental contaminants, which is a crucial step for the harmonization and standardization of analytical methods. norman-network.net The goal of these studies is to identify and control sources of variability between laboratories, ensuring that a method can be reliably implemented by different analysts in different locations.
Development of Rapid Detection and Field Screening Methods
While laboratory-based methods like HPLC-MS/MS provide high accuracy and sensitivity, there is a growing demand for rapid, portable, and cost-effective methods for the detection of this compound and other herbicides in the field. nih.govnih.gov These methods are essential for applications such as monitoring agricultural runoff, ensuring food safety, and environmental risk assessment.
Recent advancements have focused on miniaturizing and automating sample preparation and analysis. nih.gov Techniques such as dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE) are being developed to reduce solvent consumption and analysis time. nih.gov
Emerging Rapid Detection Technologies:
| Technology | Principle | Advantages |
| Automated Herbicide Screening Platforms | Utilizes sensor technology (e.g., 3D and multispectral imaging) to provide digital outputs of plant parameters, indicating herbicide efficacy. phenospex.com | High throughput, non-invasive, objective data collection. phenospex.com |
| HPLC with Fluorescence Detection | Involves pre-column derivatization of the analyte to form a fluorescent compound, which is then detected by a fluorescence detector. nih.gov | High sensitivity, with detection limits in the picogram range per injection. nih.gov |
| Capillary Electrophoresis (CE) | A separation technique that uses an electric field to separate analytes based on their size and charge. It can be coupled with various detectors. nih.gov | Requires small sample volumes, generates less waste, and can be faster than traditional chromatography. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | While often a laboratory technique, advancements are leading to more rapid and high-throughput methods. For the related compound MCPA, a method was developed that allowed for the direct injection of water samples, enabling a throughput of around 100 samples per day. nih.gov | High selectivity and sensitivity, with minimal sample preparation for certain matrices. nih.gov |
One example of a screening method for phenoxy acid herbicides in groundwater utilizes high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with 9-anthryldiazomethane (B78999) (ADAM). nih.gov This method demonstrated good recoveries (>93%) and a low relative standard deviation (6.0%) at a concentration of 0.5 µg/L, making it a useful tool for screening water samples. nih.gov
The development of such rapid and field-deployable methods is crucial for enabling timely decision-making in environmental management and agricultural practices.
Agricultural Efficacy and Weed Management Research with Butyl 4 4 Chloro 2 Methylphenoxy Butyrate
Selective Control of Broadleaf Weeds in Crop Systems
Butyl 4-(4-chloro-2-methylphenoxy)butyrate is recognized for its selective action, effectively managing a range of broadleaf weeds while exhibiting tolerance in various crops, particularly grasses and certain legumes. This selectivity is a key attribute for its use in integrated weed management programs.
Efficacy in Cereal Crops
In cereal production, such as wheat and barley, the selective control of broadleaf weeds is crucial to prevent competition for resources like water, nutrients, and light, which can significantly impact grain yield. Research analogous to that on other MCPB formulations and phenoxy esters suggests that this compound would be effective against common broadleaf weeds found in cereal fields. nih.govacs.org The timing of application is critical, with post-emergence treatments typically applied when the cereal crop has reached a specific growth stage, such as the full tiller stage, but before the boot stage, to avoid crop injury. ksu.eduksu.edu Applying the herbicide too early can interfere with the tillering process, while late applications can lead to malformed heads and reduced yields. ksu.edu
The ester formulation, such as the butyl ester, is generally considered to have better uptake into the plant, especially in cooler conditions, compared to amine salt formulations. epa.gov This characteristic can enhance its effectiveness in early spring applications when temperatures may be lower.
Table 1: Potential Efficacy of this compound on Common Broadleaf Weeds in Cereal Crops
| Weed Species | Common Name | Expected Level of Control |
| Sinapis arvensis | Wild Mustard | High |
| Chenopodium album | Common Lambsquarters | High |
| Cirsium arvense | Canada Thistle | Moderate to High |
| Polygonum convolvulus | Wild Buckwheat | Moderate |
| Galium aparine | Cleavers | Moderate |
Note: This table is illustrative and based on the known spectrum of MCPB and other phenoxy herbicides. Specific efficacy can vary based on application timing, rate, and environmental conditions.
Efficacy in Grasslands and Pasture Systems
Grasslands and pastures are vital for livestock grazing, and the encroachment of unpalatable or toxic broadleaf weeds can diminish their productivity. Phenoxy herbicides like this compound are valuable tools in these systems due to their ability to control a wide array of broadleaf weeds without significantly harming the established grasses. bcpc.org Research on MCPB has demonstrated its effectiveness against weeds such as thistles and docks in pasture settings. nih.gov
The butyl ester formulation's enhanced absorption characteristics can be advantageous in pasture systems where weed foliage may be more mature or have a waxy cuticle. The systemic action of the herbicide ensures that it is translocated to the roots of perennial weeds, providing more long-lasting control. bcpc.org
Efficacy in Other Agricultural Settings
Beyond cereals and pastures, this compound has potential applications in other agricultural settings where selective broadleaf weed control is required. For instance, MCPB, the parent acid, is registered for use in pea crops for the post-emergence control of various annual and perennial broadleaf weeds. wikipedia.orgnih.gov The timing of application in such sensitive crops is critical and is generally recommended before the flowering stage to prevent adverse effects on crop development. wikipedia.org The use of the butyl ester in such settings would require specific research to establish crop safety and efficacy.
Factors Influencing Herbicidal Performance
The successful use of this compound is not solely dependent on the application rate but is also significantly influenced by a variety of environmental and biological factors.
Environmental Conditions (Temperature, Humidity, Soil Moisture)
Environmental conditions at the time of and following the application of this compound play a crucial role in its herbicidal performance.
Temperature: Optimal herbicidal activity is generally observed when weeds are actively growing, which is favored by warmer temperatures, typically between 65°F and 85°F. brewerint.com High temperatures can enhance the absorption and translocation of the herbicide within the plant. nih.gov However, excessively high temperatures can lead to increased volatilization of ester formulations, potentially reducing efficacy and increasing the risk of off-target damage. rutgers.edu Conversely, cool temperatures can slow down the metabolic processes of the weed, leading to reduced herbicide uptake and activity. rutgers.edu
Humidity: High relative humidity is beneficial for the performance of foliar-applied herbicides. It slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed. brewerint.comucanr.edu Low humidity can cause rapid droplet evaporation, potentially leading to crystallization of the herbicide on the leaf surface and reduced penetration. brewerint.com Ester formulations are generally less affected by low humidity than water-soluble salt formulations because they can penetrate the waxy leaf cuticle more readily. ucanr.educaws.org.nz
Soil Moisture: Adequate soil moisture is essential for active weed growth. ucanr.edu Weeds that are under stress from drought conditions may have a thicker and waxier leaf cuticle, which can impede herbicide absorption. ucanr.edu Furthermore, moisture-stressed plants may have reduced translocation rates, limiting the movement of the systemic herbicide to its site of action. ucanr.edu
Table 2: Influence of Environmental Conditions on the Performance of this compound
| Environmental Factor | Condition | Expected Impact on Efficacy | Rationale |
| Temperature | Optimal (65-85°F) | Enhanced | Promotes active weed growth and herbicide uptake. brewerint.com |
| High (>85°F) | Potentially Reduced | Increased risk of volatilization. rutgers.edu | |
| Low (<55°F) | Reduced | Slowed weed metabolism and herbicide uptake. rutgers.edu | |
| Humidity | High | Enhanced | Slower spray droplet drying, allowing for greater absorption. brewerint.comucanr.edu |
| Low | Potentially Reduced | Faster droplet evaporation, less time for absorption. brewerint.com | |
| Soil Moisture | Adequate | Optimal | Promotes active weed growth and herbicide translocation. ucanr.edu |
| Deficient (Drought) | Reduced | Weeds are stressed, have thicker cuticles, and reduced translocation. ucanr.edu |
Weed Growth Stage and Species Susceptibility
The developmental stage of the target weed at the time of application is a critical determinant of the efficacy of this compound.
Weed Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides than mature plants. ksu.edu At early growth stages, weeds have a thinner cuticle and are more metabolically active, which facilitates herbicide absorption and translocation. As weeds mature, they become more established and may develop a greater tolerance to the herbicide. For perennial weeds, application at the bud or early flowering stage is often most effective as the plant is actively translocating sugars to the roots, which aids in the movement of the systemic herbicide to the root system.
Species Susceptibility: Different weed species exhibit varying levels of susceptibility to phenoxy herbicides. This selectivity is the basis for their use in crops. Broadleaf weeds are generally susceptible, while grasses are tolerant. Within the broadleaf category, there is a spectrum of susceptibility. For example, some species like wild mustard are highly susceptible, while others may require higher application rates or are only suppressed. The inherent genetic and physiological characteristics of a weed species determine its response to the herbicide.
Adjuvants and Formulation Effects
The efficacy of a herbicide is not solely dependent on the active ingredient but is also significantly influenced by its formulation and the addition of adjuvants. For this compound, a post-emergence phenoxy herbicide, these factors are critical in optimizing its performance in controlling broadleaf weeds. Adjuvants are substances added to a herbicide formulation or tank-mix to enhance its effectiveness. nih.gov Their primary roles include improving the physical characteristics of the spray solution and increasing the herbicide's biological activity. nih.gov
The formulation of this compound, typically an emulsifiable concentrate, is designed to ensure the active ingredient is stable and can be readily mixed with water to form a uniform spray solution. The effectiveness of this formulation can be further improved with adjuvants that act as spray modifiers and activators. researchgate.net
Spray Modifiers: These adjuvants, such as surfactants, alter the physical properties of the spray droplets. By reducing surface tension, they allow droplets to spread more evenly over the waxy cuticle of a weed's leaves, increasing the contact area. nih.govmsstate.edu This is particularly important for contact herbicides but also benefits systemic herbicides like this compound by providing a larger surface for absorption. Improved adhesion, another function of spray modifiers, helps the spray droplets to remain on the leaf surface, especially on plants with hairy or vertical leaves, rather than bouncing off. msstate.edu
Activator Adjuvants: This category of adjuvants directly enhances the herbicidal activity. They can increase the penetration of the active ingredient through the plant's cuticle and cell membranes. nih.gov For this compound to be effective, it must be absorbed by the weed and translocated to its site of action. Adjuvants like crop oil concentrates (COCs) and methylated seed oils (MSOs) can solubilize the waxy cuticle, facilitating greater and faster uptake of the herbicide. nih.gov The selection of an appropriate adjuvant is dependent on the target weed species and environmental conditions.
Research on various herbicides has demonstrated the significant impact of adjuvants. For instance, studies with the herbicide diuron (B1670789) showed that organosilicon surfactants, by greatly reducing surface tension, significantly suppressed the growth of certain monocot weeds compared to the herbicide alone. nih.gov Similarly, the efficacy of foramsulfuron (B69221) was enhanced with the addition of specific adjuvants. nih.gov While specific data for this compound is limited, the principles established with other herbicides are applicable. The table below illustrates the potential effects of different adjuvant types on the efficacy of a phenoxy herbicide like this compound.
Table 1: Potential Effects of Adjuvant Types on this compound Performance
| Adjuvant Type | Primary Function | Potential Effect on this compound Efficacy |
|---|---|---|
| Non-ionic Surfactants (NIS) | Reduces surface tension, improves spreading and wetting. | Increased coverage on broadleaf weed foliage, leading to better absorption. |
| Crop Oil Concentrates (COCs) | Enhances penetration through the leaf cuticle. | Improved uptake of the active ingredient, particularly in weeds with thick, waxy cuticles. |
| Methylated Seed Oils (MSOs) | Superior penetration enhancement compared to COCs. | Greater and faster absorption, potentially leading to quicker weed control. nih.gov |
| Ammonium Fertilizers (e.g., AMS) | Overcomes antagonism from hard water ions and can improve uptake. | Enhanced performance in spray solutions mixed with hard water. nih.gov |
Integrated Weed Management Strategies Incorporating this compound
Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control methods to manage weed populations in a way that is economically viable, environmentally sound, and sustainable in the long term. This compound, as a selective post-emergence herbicide, plays a crucial role within an IWM program, particularly in crops like peas where it is commonly used. epa.govnih.gov An effective IWM strategy does not rely on a single method but integrates cultural, mechanical, and chemical practices.
Cultural Control: This forms the foundation of IWM. Practices such as selecting competitive crop cultivars and increasing seeding rates can enhance the crop's ability to compete with weeds for resources like light, water, and nutrients. saskpulse.com Research in field peas has shown that higher seeding rates can lead to reduced weed biomass. saskpulse.com Crop rotation is another cornerstone of cultural weed control. Rotating crops disrupts the life cycles of weeds adapted to a specific crop and allows for the use of different herbicide modes of action, which helps in managing and delaying the evolution of herbicide-resistant weeds. msuextension.orgresearchgate.net A meta-analysis of numerous studies concluded that diversifying crop rotations significantly reduced weed density. nih.gov
Chemical Control: The use of herbicides like this compound is a key component of IWM, providing effective and often rapid control of susceptible broadleaf weeds. In an IWM system, this herbicide would be used judiciously as a post-emergence application to control weeds that have escaped earlier control measures. epa.gov To broaden the spectrum of controlled weeds and manage resistance, it can be used in a program that includes pre-emergence herbicides with different modes of action. saskpulse.comisws.org.in For example, a pre-emergence application of a soil-residual herbicide can control early-germinating weeds, followed by a post-emergence application of this compound to manage later-emerging broadleaf weeds.
The following table outlines a sample IWM program for peas that could incorporate this compound.
Table 2: Sample Integrated Weed Management Program for Peas
| IWM Component | Practice | Timing | Target Weeds | Contribution to IWM |
|---|---|---|---|---|
| Cultural | Competitive cultivar selection | Pre-planting | All | Enhances crop's natural ability to suppress weeds. saskpulse.com |
| Increased seeding rate | At planting | All | Reduces resources available for weed growth. saskpulse.com | |
| Crop rotation (e.g., with cereals) | Annually | Crop-specific weeds | Disrupts weed cycles and prevents weed shifts. researchgate.netmdpi.com | |
| Mechanical | Pre-plant tillage | Before planting | Early germinating annuals | Reduces initial weed pressure. |
| Inter-row cultivation | Post-emergence (if feasible) | Inter-row weeds | Reduces reliance on herbicides. mdpi.com | |
| Chemical | Pre-emergence herbicide (e.g., pendimethalin) | Shortly after planting | Annual grasses and some broadleaf weeds | Provides early-season residual control. isws.org.inbepls.com |
Long-Term Agronomic Impacts of this compound Application
The long-term application of any herbicide, including this compound, can have several agronomic impacts that need to be considered for sustainable crop production. These impacts primarily relate to soil health, the development of herbicide-resistant weeds, and crop rotation flexibility.
Herbicide Resistance: A significant long-term consequence of repeated use of a single herbicide mode of action is the selection for herbicide-resistant weed biotypes. msuextension.org Although this compound belongs to the synthetic auxin group (Group 4), and resistance to this group has been slower to develop compared to others, it is not immune to this risk. Relying solely on this herbicide for broadleaf weed control year after year increases the selection pressure for weeds that can survive the treatment. An IWM approach that includes rotating herbicide modes of action is the most effective strategy to mitigate this risk.
Crop Rotation Restrictions: The persistence of a herbicide in the soil can affect the establishment and growth of subsequent crops. This phenomenon, known as herbicide carryover, is a critical consideration in crop rotation planning. While this compound generally has a relatively short soil half-life, environmental conditions such as low soil moisture, low temperatures, and high or low soil pH can slow its degradation, potentially leading to carryover. Herbicide labels provide specific plant-back intervals, which indicate the time required before a particular crop can be safely planted after application. umd.eduuky.edu Adhering to these intervals is essential to avoid injury to sensitive rotational crops. The following table provides a generalized example of crop rotation restrictions that might be associated with a phenoxy herbicide, though specific label instructions for this compound must always be followed.
Table 3: Generalized Crop Rotation Intervals Following Phenoxy Herbicide Application
| Crop Type | Example Rotational Crops | Generalized Plant-Back Interval (Months) | Factors Influencing Interval |
|---|---|---|---|
| Cereals | Wheat, Barley | 1-3 | Soil moisture, temperature |
| Legumes | Soybean, Alfalfa | 3-4 | Herbicide rate, soil pH |
| Oilseeds | Canola, Sunflower | 4-12 | Soil type, rainfall |
| Root Vegetables | Sugar Beets, Potatoes | 9-18 | Potential for higher sensitivity |
Note: This table is for illustrative purposes only. Always consult the specific product label for this compound for accurate crop rotation restrictions. umd.edu
Evolution and Management of Herbicide Resistance to Butyl 4 4 Chloro 2 Methylphenoxy Butyrate
Mechanisms of Resistance in Weed Populations
The ability of weeds to survive and reproduce after the application of a normally lethal dose of herbicide is attributed to two primary categories of resistance mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance
Target-site resistance (TSR) occurs when a genetic mutation alters the protein that the herbicide is designed to attack, known as the target site. This change reduces the binding affinity of the herbicide, rendering it less effective. For synthetic auxin herbicides such as Butyl 4-(4-chloro-2-methylphenoxy)butyrate, the target is the complex auxin signaling pathway that governs plant growth and development.
While specific instances of target-site resistance to this compound are not extensively documented, research on other synthetic auxins provides insight into potential mechanisms. Mutations in genes encoding for auxin receptors, such as the TIR1/AFB proteins, or other crucial components of the signaling cascade could theoretically confer resistance. However, the multifaceted nature of the auxin signaling pathway, involving numerous genes and redundant functions, may contribute to a lower frequency of target-site resistance compared to herbicides with a single target enzyme. nih.gov
Table 1: Potential Mechanisms of Target-Site Resistance to Auxin Herbicides
| Resistance Mechanism | Description |
| Altered Target Protein | A mutation in the gene encoding the target protein changes its shape, preventing the herbicide from binding effectively. unl.edu |
| Target Protein Overexpression | The resistant plant produces significantly more of the target protein, requiring a higher dose of the herbicide to achieve control. |
Non-Target-Site Resistance (e.g., enhanced metabolism)
Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov This form of resistance is generally considered more complex and can confer resistance to multiple herbicides with different modes of action. wsu.edugrowiwm.org
A primary NTSR mechanism is enhanced metabolism , where the resistant weed can rapidly detoxify the herbicide. This is often accomplished by the increased activity of broad-spectrum enzyme families, including:
Cytochrome P450 monooxygenases (P450s): These enzymes can modify the herbicide molecule, making it less toxic.
Glutathione S-transferases (GSTs): These enzymes attach a glutathione molecule to the herbicide, facilitating its detoxification and sequestration.
Glucosyltransferases (GTs): These enzymes add a sugar molecule to the herbicide, which can also lead to its inactivation.
Evidence from studies on the closely related herbicide MCPB suggests that enhanced metabolism is a likely mechanism for resistance to this compound. For example, cross-resistance to MCPB has been observed in weed populations resistant to MCPA, with enhanced metabolism implicated as the cause.
Other NTSR mechanisms include reduced herbicide uptake through the leaf surface, altered translocation of the herbicide within the plant, and sequestration of the herbicide in cellular compartments like the vacuole, where it cannot reach its target site. nih.gov
Table 2: Common Types of Non-Target-Site Resistance
| Mechanism | Description |
| Enhanced Metabolism | The weed rapidly breaks down the herbicide into non-toxic substances. iastate.edu |
| Reduced Absorption | The weed's leaf surface is less permeable to the herbicide. |
| Altered Translocation | The herbicide is not efficiently moved to its site of action within the plant. |
| Sequestration | The herbicide is stored in parts of the cell where it cannot cause harm. |
Molecular Basis of Resistance Gene Identification
Identifying the specific genes responsible for resistance to this compound is a complex undertaking, particularly for NTSR, which is often a quantitative trait controlled by multiple genes. Modern molecular techniques are crucial for elucidating the genetic basis of resistance.
Genomic and Transcriptomic Approaches: High-throughput sequencing technologies, such as RNA-sequencing, allow for the comparison of gene expression levels between resistant and susceptible weed populations. This can highlight the upregulation of genes encoding metabolic enzymes or transporters that may be involved in resistance.
Quantitative Trait Locus (QTL) Mapping: By analyzing the genetic makeup of progeny from crosses between resistant and susceptible plants, researchers can identify regions of the genome associated with the resistance trait.
While these tools are powerful, their specific application to pinpointing resistance genes for this compound is not yet widely reported in scientific literature.
Population Dynamics and Spread of Resistant Weeds
The emergence and spread of herbicide resistance in a weed population is an evolutionary process driven by selection pressure. Initially, resistant individuals may be present at a very low frequency in a population. growiwm.org The repeated use of the same herbicide or herbicides with the same mode of action eliminates susceptible individuals, allowing the resistant ones to survive, reproduce, and pass on their resistance genes.
Over several generations of sustained selection pressure, the proportion of resistant individuals in the population increases, eventually leading to a noticeable failure of the herbicide to control the weed. The spread of resistance to new areas can occur through several mechanisms:
Seed Dispersal: Resistant weed seeds can be transported by wind, water, animals, and contaminated agricultural machinery.
Pollen Flow: For cross-pollinating weed species, pollen from resistant plants can fertilize susceptible plants, introducing the resistance genes into new populations.
The rate of spread is influenced by factors such as the initial frequency of the resistance allele, the intensity of the herbicide selection pressure, the fitness of the resistant biotype, and the dispersal characteristics of the weed species.
Strategies for Mitigating and Managing Resistance Development
To combat the evolution of herbicide resistance, it is essential to adopt a multi-faceted approach known as Integrated Weed Management (IWM). The goal of IWM is to reduce the selection pressure for resistance by using a variety of control methods.
Diversify Herbicide Modes of Action: Avoid the repeated use of this compound or other phenoxy herbicides in the same field year after year. Rotate with or use tank-mixes of herbicides with different modes of action. pnwhandbooks.orgbayer.com
Use Full Labeled Rates: Applying herbicides at rates lower than recommended can allow weeds with low-level resistance to survive and reproduce, accelerating the evolution of more robust resistance.
Incorporate Non-Chemical Control Methods:
Cultural Practices: Crop rotation, adjusting planting dates, and using competitive crop varieties can disrupt weed life cycles and suppress weed growth. cornell.edu
Mechanical Control: Tillage and cultivation can effectively control weeds and reduce reliance on herbicides.
Preventative Measures: Cleaning equipment between fields can prevent the spread of resistant weed seeds. youtube.com
Scout and Monitor Fields: Regularly monitor fields for weed escapes after herbicide application. If resistance is suspected, take action to control the patch before it produces seed and spreads.
By implementing these strategies, the selection pressure for resistance to this compound can be significantly reduced, helping to preserve its effectiveness as a valuable weed management tool.
Theoretical and Computational Studies of Butyl 4 4 Chloro 2 Methylphenoxy Butyrate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.netjocpr.com For herbicides like Butyl 4-(4-chloro-2-methylphenoxy)butyrate, QSAR models are developed to predict their herbicidal efficacy based on various molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical properties. srmist.edu.in
The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, dictate its interactions with a biological target, thereby determining its herbicidal potency. fiveable.me this compound belongs to the phenoxy herbicide family, which act as synthetic auxins. wikipedia.orgherts.ac.uk In many plant species, it acts as a propesticide, being converted through β-oxidation into the more active herbicide, 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA). wikipedia.org
QSAR studies on phenoxy herbicides often focus on descriptors related to:
Lipophilicity: The octanol-water partition coefficient (logP) is a crucial parameter, as it influences the compound's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes. srmist.edu.in
Electronic Properties: Parameters like the Hammett constant describe the electron-donating or withdrawing nature of substituents on the aromatic ring, which can affect the molecule's binding to its target receptor. srmist.edu.in
Steric Factors: Molecular size and shape, quantified by descriptors such as molar refractivity or Taft's steric parameters, influence how well the herbicide fits into the binding site of its target protein. srmist.edu.in
A typical QSAR model for phenoxybutyrate herbicides might take a form similar to the following generalized equation:
Herbicidal Activity (log 1/C) = f (Lipophilic, Electronic, Steric parameters) srmist.edu.in
Where 'C' is the concentration required to produce a defined herbicidal effect. By analyzing a series of related compounds, a statistically significant correlation can be established. For instance, studies on auxin herbicides have shown that modifications to the carboxylate side chain and substitutions on the phenyl ring significantly alter herbicidal activity, providing valuable data for building predictive QSAR models. researchgate.net
Table 1: Key Molecular Descriptors in QSAR Models for Phenoxy Herbicides
| Descriptor Class | Specific Descriptor Example | Relevance to Herbicidal Activity |
|---|---|---|
| Lipophilic | Octanol-Water Partition Coefficient (logP) | Governs absorption, translocation, and membrane penetration. |
| Electronic | Hammett Constant (σ) | Influences the electronic interaction with the receptor binding site. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting receptor fit. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |
These models are instrumental in screening virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted activity, and reducing the reliance on extensive and costly experimental testing. nih.gov
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its biological target, typically a protein receptor. nih.govmdpi.com For auxin herbicides, the primary target is the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase co-receptor complex. nih.govnih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of the herbicide when bound to the receptor's active site. The process involves:
Obtaining the 3D structure of the target receptor, often through X-ray crystallography or homology modeling.
Generating a 3D conformation of the herbicide molecule.
Using a scoring function to evaluate and rank different binding poses based on their energetic favorability.
For this compound, its active metabolite, MCPA, is the molecule typically used in docking studies. These simulations show that the carboxyl group of the phenoxyacetic acid is crucial for forming key interactions within the TIR1 binding pocket, acting as a "molecular glue" to stabilize the interaction between the receptor and its co-repressor (Aux/IAA proteins). researchgate.netnih.gov The phenoxy ring fits into a hydrophobic cavity, and the specific substitutions (chloro and methyl groups) determine the binding affinity and selectivity for different TIR1/AFB family members. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamics of the herbicide-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of how the herbicide and protein move and interact. MD simulations can reveal:
The stability of key hydrogen bonds and hydrophobic interactions.
Conformational changes in the receptor upon herbicide binding.
The role of water molecules in mediating the interaction.
Simulations have shown that binding of auxin herbicides to the TIR1 receptor is a multi-step process, and the stability of the resulting complex is critical for initiating the downstream signaling that leads to plant death. nih.gov
Table 2: Predicted Interactions from Docking of MCPA (Active form of the title compound) with TIR1 Receptor
| Interacting Residue Type | Type of Interaction | Significance |
|---|---|---|
| Arginine/Serine | Hydrogen Bonding with Carboxyl Group | Anchors the herbicide in the binding pocket. |
| Leucine/Phenylalanine | Hydrophobic Interactions with Phenyl Ring | Stabilizes the orientation of the aromatic portion. |
| Tryptophan | π-π Stacking with Phenyl Ring | Contributes to binding affinity and specificity. |
These computational studies provide crucial insights into the molecular basis of herbicidal action and can guide the design of new herbicides with improved affinity and selectivity for the target receptor. researchgate.net
Prediction of Environmental Fate Parameters
Computational models are widely used to predict the environmental fate of herbicides, providing essential data for risk assessment before extensive field testing. Key parameters include soil sorption, bioconcentration, and degradation rates.
Soil Sorption Coefficient (Koc): The tendency of a chemical to bind to soil organic carbon is described by the soil sorption coefficient (Koc). High Koc values indicate strong binding, which reduces the chemical's mobility and bioavailability. QSAR models for Koc often use descriptors like molecular volume, polarizability, and dipole moment. scilit.com For ionizable compounds like the active acid form (MCPA), soil pH is a critical factor, as it determines the ratio of the neutral form to the anionic form, which have different sorption behaviors. nih.gov The neutral form tends to adsorb more strongly to organic matter, while the anion can interact with positively charged sites on clay minerals and metal oxides. nih.govresearchgate.net
Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. It is a key indicator of bioaccumulation potential. Predictive models for BCF often rely on the octanol-water partition coefficient (logP or logKow), as lipophilicity is a primary driver of bioconcentration. nih.govnih.gov Various software tools and QSAR models, some using machine learning algorithms like random forests, are available to estimate BCF from chemical structure. ethz.chresearchgate.netgithub.com These models often incorporate other descriptors like molecular size and hydrogen bonding capacity to improve prediction accuracy. nih.gov
Table 3: Computationally Predicted Environmental Fate Parameters for this compound and its Active Acid (MCPA)
| Parameter | Predicted Value Range | Significance for Environmental Fate | Computational Model Basis |
|---|---|---|---|
| Soil Sorption (log Koc) of MCPA | 1.5 - 2.8 | Low to moderate sorption, indicating potential for leaching in low organic matter soils. nih.govresearchgate.net | QSAR based on molecular properties and soil characteristics (pH, %OC). scilit.comwhiterose.ac.uk |
| Bioconcentration (log BCF) | 1.0 - 2.5 | Low to moderate potential for bioaccumulation in aquatic organisms. | QSAR based on logP and other structural descriptors. nih.govnih.gov |
| Hydrolysis Half-life of Ester | pH-dependent (faster at high pH) | The ester hydrolyzes to the active acid, a key transformation in the environment. | Estimation based on functional group lability. |
| Aerobic Soil Half-life of MCPA | 10 - 30 days | Indicates moderate persistence; degradation is primarily microbial. | Predictive models based on structural fragments and existing degradation data. |
These in silico predictions are valuable for prioritizing chemicals for further testing and for conducting environmental risk assessments, especially when experimental data is limited. scilit.com
Research Gaps, Challenges, and Future Directions in Butyl 4 4 Chloro 2 Methylphenoxy Butyrate Studies
Advanced Environmental Monitoring and Remediation Technologies
Effective management of Butyl 4-(4-chloro-2-methylphenoxy)butyrate requires robust methods for monitoring its presence in the environment and efficient technologies for its removal in case of contamination.
Challenges and Future Directions:
Novel Sensor Development: Current methods for detecting pesticide residues often involve complex and time-consuming laboratory analyses. mdpi.com There is a pressing need for the development of rapid, sensitive, and field-deployable sensors for the real-time monitoring of this compound in soil and water. Promising avenues of research include the development of electrochemical biosensors and photosystem II-based biosensors, which have shown potential for detecting other classes of herbicides. nih.govacs.org
Catalytic Degradation Processes: Advanced oxidation processes, such as heterogeneous photocatalysis, have demonstrated effectiveness in degrading persistent organic pollutants in water. nih.govscirp.org Research into the application of novel catalysts, such as titanium dioxide-based materials, for the efficient degradation of this compound could lead to effective remediation strategies for contaminated water sources. nih.govscirp.org
Bioremediation and Phytoremediation: Harnessing the metabolic capabilities of microorganisms and plants to break down herbicides is a sustainable approach to remediation. While the biodegradation of related phenoxy herbicides has been studied, further research is needed to identify and optimize microbial strains and plant species that can effectively degrade this compound in soil and water. omicsonline.org
Sustainable Application Strategies and Ecological Risk Assessment Refinements
Moving towards more sustainable agricultural practices necessitates a re-evaluation of how herbicides like this compound are applied and how their ecological risks are assessed.
Future Directions and Research Needs:
Integrated Pest Management (IPM): The principles of IPM emphasize a holistic approach to pest control, utilizing a combination of cultural, biological, and chemical methods to minimize economic damage and environmental impact. nih.govepa.gov Future research should focus on defining the optimal role of this compound within IPM programs for various cropping systems. nih.govnps.gov This includes determining action thresholds for its application and exploring synergies with other weed management tactics. epa.gov
Probabilistic Ecological Risk Assessment (PERA): Traditional deterministic approaches to risk assessment often rely on single-point estimates, which may not fully capture the variability and uncertainty inherent in ecological systems. scispace.com PERA models, which incorporate probability distributions for exposure and species sensitivity, offer a more realistic assessment of potential risks. scispace.comresearchgate.net Developing and validating PERA frameworks specifically for this compound would provide a more nuanced understanding of its potential impact on aquatic and terrestrial ecosystems. nih.govnih.gov
Integration with Emerging Agricultural Technologies
The integration of this compound with cutting-edge agricultural technologies holds the key to enhancing its efficacy while minimizing its environmental footprint.
Opportunities for Integration:
Drones and Remote Sensing: Unmanned aerial vehicles (UAVs), or drones, equipped with high-resolution cameras and sensors can be used to map weed infestations with a high degree of precision. acs.org This data can then be used to create prescription maps for the variable-rate application of this compound, ensuring that the herbicide is only applied where it is needed. acs.org
Artificial Intelligence (AI) and Machine Learning: AI-powered decision support systems can integrate data from various sources, such as weather forecasts, soil conditions, and weed maps, to provide farmers with real-time recommendations for optimal herbicide application. scispace.comusda.gov Machine learning algorithms can be trained to distinguish between different weed species and crops, enabling highly targeted spraying. nih.gov
Smart Sprayer Technology: The development of "smart" sprayers that can identify weeds in real-time and apply a precise dose of herbicide is a rapidly advancing field. ontosight.ai Integrating this compound with such systems could dramatically reduce herbicide usage and the potential for off-target drift. ontosight.ai
Collaborative Research Frameworks for Comprehensive Understanding
Addressing the multifaceted challenges and opportunities associated with this compound requires a concerted and collaborative research effort.
The Path Forward:
Public-Private Partnerships: Fostering collaborations between public research institutions, private agrochemical companies, and regulatory agencies is essential for accelerating innovation and ensuring that research is aligned with real-world needs. cast-science.orgmdpi.com Such partnerships can facilitate the sharing of resources, expertise, and data, leading to more comprehensive and impactful research outcomes. nwo.nl
International Research Collaboration: Many of the challenges related to herbicide use, such as the spread of resistant weeds and concerns about environmental contamination, are global in nature. uq.edu.au Establishing international research networks and consortia can promote the exchange of knowledge and best practices for the sustainable use of herbicides like this compound. ox.ac.uk
Interdisciplinary Research Programs: A holistic understanding of the impacts and future of this compound requires an interdisciplinary approach. Research programs that bring together experts in weed science, toxicology, environmental chemistry, ecology, and agricultural engineering are needed to address the complex and interconnected issues at hand.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Butyl 4-(4-chloro-2-methylphenoxy)butyrate in synthetic mixtures?
- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify purity and detect impurities. Reference standards, such as those listed for structurally similar chlorinated phenoxy compounds (e.g., 4-chlorophenyl derivatives), should be used for calibration . Gas chromatography (GC) with flame ionization detection (FID) is suitable for quantifying volatile byproducts. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Utilize esterification reactions between 4-(4-chloro-2-methylphenoxy)butyric acid and butanol, catalyzed by sulfuric acid or immobilized lipases for greener synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 acid-to-alcohol) to maximize yield. Purify the product using liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel .
Q. What experimental designs are suitable for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design, varying temperature (e.g., 4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Analyze degradation products via HPLC-MS and compare to impurity profiles of related chlorinated aromatic esters . Replicate experiments in triplicate to ensure statistical validity .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodological Answer : Apply a multi-compartment model to evaluate partitioning behavior (air, water, soil) using octanol-water partition coefficients (log Kow) and hydrolysis rates. Cross-reference laboratory-derived half-lives with field data from long-term monitoring studies, accounting for variables like microbial activity and pH. Use principal component analysis (PCA) to identify confounding factors (e.g., temperature gradients) . Theoretical frameworks, such as structure-degradability relationships, should guide hypothesis testing .
Q. What strategies are effective for studying the compound’s interactions in biological systems?
- Methodological Answer : Employ in vitro assays (e.g., cytochrome P450 enzyme inhibition) to assess metabolic pathways. For in vivo toxicity, use randomized block designs with split-split plots, where treatment groups (dosage levels) are nested within biological replicates (e.g., rodent models). Measure biomarkers (e.g., glutathione levels, lipid peroxidation) and apply ANOVA to isolate dose-dependent effects . Integrate omics data (transcriptomics/proteomics) to map mechanistic pathways .
Q. How can researchers design a risk assessment framework for this compound in agricultural ecosystems?
- Methodological Answer : Adopt a tiered approach:
- Tier 1 : Screen for acute toxicity using standardized assays (e.g., Daphnia magna immobilization, algal growth inhibition).
- Tier 2 : Conduct microcosm studies to evaluate bioaccumulation in soil-plant systems, leveraging split-plot designs to test rootstock-specific uptake variations .
- Tier 3 : Model long-term ecological risks using probabilistic methods (e.g., Monte Carlo simulations) to account for spatial-temporal variability . Link findings to regulatory thresholds for chlorophenoxy derivatives .
Theoretical and Methodological Considerations
Q. How should researchers integrate theoretical frameworks into studies of this compound’s activity?
- Methodological Answer : Anchor experiments in established theories such as Quantitative Structure-Activity Relationship (QSAR) models to predict ecotoxicological endpoints. For mechanistic studies, apply molecular docking simulations to hypothesize binding interactions with biological targets (e.g., enzyme active sites). Validate predictions using mutagenesis assays or isotopic labeling .
Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships?
- Methodological Answer : Use generalized additive models (GAMs) or Bayesian hierarchical models to capture non-linear trends. For time-series data (e.g., degradation kinetics), apply mixed-effects models with autocorrelation adjustments. Sensitivity analysis should quantify the influence of covariates (e.g., pH, organic carbon content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
